molecular formula C27H34N2O3 B4900462 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

Cat. No. B4900462
M. Wt: 434.6 g/mol
InChI Key: CSGHYNYRXYIWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling, which is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide works by selectively inhibiting BTK, which is a key enzyme in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in B-cells. This compound has also been shown to inhibit the migration and adhesion of B-cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK phosphorylation, downregulation of anti-apoptotic proteins, and induction of pro-apoptotic proteins. This compound has also been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other anticancer agents. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dosing and scheduling of this compound in combination with other anticancer agents is still being investigated.

Future Directions

There are several future directions for the development of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide. One potential application is in the treatment of B-cell malignancies that are resistant to current therapies, such as ibrutinib. This compound may also be evaluated in combination with other targeted agents, such as PI3K inhibitors and anti-CD20 antibodies. Another area of investigation is the potential use of this compound in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of agents.

Synthesis Methods

The synthesis of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography. The yield of the synthesis process is generally high, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer agents. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

properties

IUPAC Name

4-[1-(cyclohexanecarbonyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3/c30-26(28-18-15-21-7-3-1-4-8-21)22-11-13-24(14-12-22)32-25-16-19-29(20-17-25)27(31)23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23,25H,2,5-6,9-10,15-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGHYNYRXYIWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.